molecular formula C12H22N2+2 B14172149 1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane CAS No. 4204-17-5

1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane

Cat. No.: B14172149
CAS No.: 4204-17-5
M. Wt: 194.32 g/mol
InChI Key: NQXMQNIAEHTRGW-UHFFFAOYSA-N
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Description

1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane is a nitrogen-containing bicyclic compound with a cage-like structure. It is known for its unique chemical properties and applications in various fields, including organic synthesis and catalysis. This compound is typically a white crystalline solid with a slight ammonia-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with prop-2-enyl halides under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of zeolite catalysts to enhance the reaction rate and selectivity . The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane involves its ability to act as a nucleophile and a base. The compound can donate electron pairs to electrophiles, facilitating various organic transformations. Its cage-like structure provides steric hindrance, which can influence the selectivity of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane is unique due to its prop-2-enyl substituents, which enhance its reactivity and provide additional functionalization options. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Properties

CAS No.

4204-17-5

Molecular Formula

C12H22N2+2

Molecular Weight

194.32 g/mol

IUPAC Name

1,4-bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane

InChI

InChI=1S/C12H22N2/c1-3-5-13-7-10-14(6-4-2,11-8-13)12-9-13/h3-4H,1-2,5-12H2/q+2

InChI Key

NQXMQNIAEHTRGW-UHFFFAOYSA-N

Canonical SMILES

C=CC[N+]12CC[N+](CC1)(CC2)CC=C

Origin of Product

United States

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